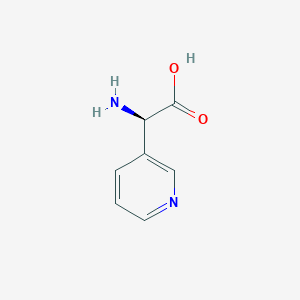

(2R)-2-amino-2-pyridin-3-ylacetic acid

CAS No.: 110772-44-6

Cat. No.: VC8207354

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110772-44-6 |

|---|---|

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | (2R)-2-amino-2-pyridin-3-ylacetic acid |

| Standard InChI | InChI=1S/C7H8N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,8H2,(H,10,11)/t6-/m1/s1 |

| Standard InChI Key | WJKDJKGHCRHSLB-ZCFIWIBFSA-N |

| Isomeric SMILES | C1=CC(=CN=C1)[C@H](C(=O)O)N |

| SMILES | C1=CC(=CN=C1)C(C(=O)O)N |

| Canonical SMILES | C1=CC(=CN=C1)C(C(=O)O)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at the 3-position, linked to an α-amino acetic acid moiety. The chiral center at the α-carbon confers stereochemical specificity, distinguishing it from its (S)-enantiomer. The pyridine ring introduces aromaticity and basicity, with a pKa of approximately 5.6 for the pyridinium ion . The carboxylic acid group () and amino group () contribute to its zwitterionic nature in aqueous solutions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 110772-44-6 | |

| Molecular Formula | ||

| Molecular Weight | 152.15 g/mol | |

| Exact Mass | 152.059 g/mol | |

| Topological Polar Surface | 76.21 Ų | |

| LogP | 0.87 |

Synthesis and Enantioselective Preparation

Classical Pyridine Synthesis Routes

While direct synthesis methods for (2R)-2-amino-2-(pyridin-3-yl)acetic acid are sparsely documented, analogous pyridine derivatives are synthesized via:

-

Chichibabin Reaction: Condensation of acetaldehyde, formaldehyde, and ammonia to form aminopyridines .

-

Krohnke Pyridine Synthesis: Alkylation of pyridinium salts with bromomethyl ketones .

Enantioselective Strategies

Enantiomerically pure synthesis may involve:

-

Asymmetric Catalysis: Use of chiral Rh(III) catalysts for C–H functionalization, as demonstrated in the synthesis of 3-fluoropyridines .

-

Dynamic Kinetic Resolution: Enzymatic or chemical resolution of racemic mixtures using chiral auxiliaries.

Table 2: Representative Synthetic Methods for Pyridine Analogues

| Method | Reactants | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Rh(III)-Catalyzed C–H | α-Fluoro-α,β-unsaturated oximes | Rhodium(III) | 65–78% | |

| Electrophilic Cyclization | N-Propargylic β-enaminones | Iodine/CH₃CN | 82% |

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water: ~2.1 mg/mL at 25°C) due to its aromatic ring and zwitterionic form . Stability studies suggest decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage .

Spectroscopic Data

Applications in Scientific Research

Medicinal Chemistry

The pyridine moiety serves as a bioisostere for benzene rings, enhancing solubility and binding affinity in drug design. Potential applications include:

-

Kinase Inhibitors: Structural mimicry of ATP-binding sites .

-

Antimicrobial Agents: Pyridine derivatives exhibit activity against Gram-positive bacteria .

Chiral Building Blocks

The (R)-configuration enables its use in asymmetric synthesis, particularly for peptidomimetics and organocatalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume